molecular formula C20H20N2O4 B5038271 (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

Cat. No.: B5038271
M. Wt: 352.4 g/mol
InChI Key: FLJSOFQYRUJJAC-PTNGSMBKSA-N
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Description

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide is an organic compound that features a cyano group, a hydroxyphenyl group, and a methoxy-propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Functionalization of the Phenyl Rings: The hydroxy and methoxy-propoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, sodium methoxide.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine-containing derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide: Lacks the propoxy group.

    (Z)-2-cyano-N-(4-methoxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a hydroxy group.

Uniqueness

The presence of both the hydroxy and methoxy-propoxy groups in (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making it a compound of interest for further study.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-10-26-18-9-4-14(12-19(18)25-2)11-15(13-21)20(24)22-16-5-7-17(23)8-6-16/h4-9,11-12,23H,3,10H2,1-2H3,(H,22,24)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJSOFQYRUJJAC-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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